

A Technical Guide to 3-Vinylthiophene: Commercial Availability, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Vinylthiophene**

Cat. No.: **B081652**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylthiophene is a heterocyclic building block of significant interest in the fields of materials science and organic synthesis. Its polymer, poly(**3-vinylthiophene**), and its derivatives are investigated for their potential applications in organic electronics, including conductive polymers and organic photovoltaics. In drug discovery, the thiophene scaffold is a common motif, and **3-vinylthiophene** serves as a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the commercial suppliers, purity grades, and key experimental protocols for **3-Vinylthiophene**, aimed at facilitating its use in research and development.

Commercial Suppliers and Purity Grades

3-Vinylthiophene is commercially available from a range of chemical suppliers. The purity of the material is a critical factor for its successful application, particularly in polymerization reactions and catalysis, where impurities can significantly impact reaction outcomes and material properties. The following table summarizes the available purity grades from various suppliers. Researchers should note that it is common for this monomer to be supplied with a stabilizer, such as tert-butylcatechol (TBC), to prevent polymerization during storage.

Supplier	CAS Number	Purity/Assay	Notes
--INVALID-LINK--	13679-64-6	95.00 to 100.00%	For experimental / research use only.[1]
--INVALID-LINK--	13679-64-6	95%	Synthesis on demand.[2]
--INVALID-LINK--	13679-64-6	-	Provides technical information and safety data.[3]
--INVALID-LINK--	13679-64-6	-	Product available from various brands on the platform.[4]
Biogene Organics	13679-64-6	97%	-[5]
Sunway Pharm Ltd	13679-64-6	97%	-[6]

Note: Purity data is often based on information available on supplier websites and may not reflect the exact specifications of a particular batch. It is always recommended to request a Certificate of Analysis (CoA) for lot-specific data.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Vinylthiophene** is provided in the table below.

Property	Value
Molecular Formula	C ₆ H ₆ S
Molecular Weight	110.18 g/mol [2][3][7]
Appearance	Clear, colorless liquid[7]
Boiling Point	151-152 °C (at 760 mmHg)[1]
Flash Point	-
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)[7]

Experimental Protocols

Due to its vinyl group, **3-Vinylthiophene** is a versatile monomer for polymerization and a substrate for various organic reactions, most notably cross-coupling reactions.

General Handling and Storage

3-Vinylthiophene is a reactive monomer and should be handled with appropriate precautions in a well-ventilated fume hood. It is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and polymerization.^[7] Many commercial sources supply **3-vinylthiophene** with a stabilizer, which may need to be removed before use in certain sensitive reactions.

Representative Experimental Protocol: Suzuki Cross-Coupling Reaction

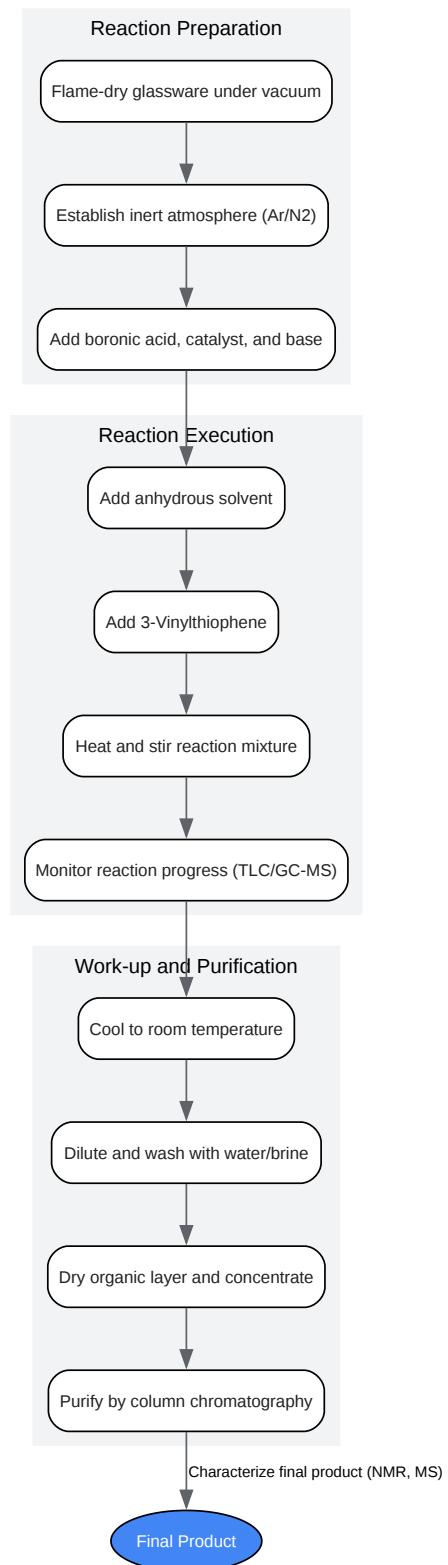
The Suzuki cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. **3-Vinylthiophene** can be coupled with various boronic acids or their esters to synthesize more complex thiophene-containing structures.

Materials:

- **3-Vinylthiophene**
- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl boronic acid (1.2 equivalents), the palladium catalyst


(0.05 equivalents), and the base (2.0 equivalents).

- Reagent Addition: Add anhydrous solvent to the flask, followed by **3-Vinylthiophene** (1.0 equivalent).
- Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction involving **3-Vinylthiophene**.

General Workflow for Suzuki Coupling of 3-Vinylthiophene

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki coupling reaction.

Signaling Pathways

Currently, there is no established literature describing a direct role for **3-Vinylthiophene** in biological signaling pathways. Its primary applications are in materials science and as a synthetic intermediate.

This technical guide provides a foundational understanding of **3-Vinylthiophene** for researchers and professionals. For specific applications, it is crucial to consult the latest scientific literature and supplier-specific documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-vinyl thiophene, 13679-64-6 [thegoodsentscompany.com]
- 2. synchem.de [synchem.de]
- 3. 13679-64-6|3-Vinylthiophene| Ambeed [ambeed.com]
- 4. 3-vinylthiophene | Sigma-Aldrich [sigmaaldrich.com]
- 5. biogeneorganics.com [biogeneorganics.com]
- 6. 3-Vinylthiophene - CAS:13679-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. 3-VINYLTIOHENE CAS#: 13679-64-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Vinylthiophene: Commercial Availability, Purity, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081652#commercial-suppliers-and-purity-grades-of-3-vinylthiophene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com